molecular formula C17H13Cl2N3S B2610262 5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine CAS No. 339013-38-6

5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine

Cat. No. B2610262
CAS RN: 339013-38-6
M. Wt: 362.27
InChI Key: WEIRGDDIVCIMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a triazine ring, a sulfanyl group, and two phenyl rings, which could potentially contribute to its chemical properties and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the potential of 1,2,4-triazine derivatives in the synthesis of compounds with significant antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms. These findings indicate the versatility of 1,2,4-triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitubercular Agents

Another study focused on the microwave-assisted synthesis of 1,2,4-triazines, starting from 5-alkyl-1,3,4-thiadiazole-2-thioles. These synthesized triazines exhibited in vitro antitubercular activity, showcasing the potential for 1,2,4-triazine derivatives in tuberculosis treatment (Kidwai et al., 1998).

Chemical Modification and Reactions

The chemical behavior of 1,2,4-triazine derivatives under various conditions has been extensively studied, providing insights into their potential applications in synthesizing more complex molecules. For instance, research has investigated the reactions of 1,2,4-triazin-6(1H)-ones with phosphoruspentasulfide, leading to the synthesis of novel compounds with potential for further functionalization (Collins et al., 2000).

Anticancer Studies

The synthesis of copper(II) and manganese(II) complexes with 1,2,4-triazines has been explored for their inhibitory activity against various cancer cell lines, including breast, hepatocellular, and colon carcinoma cells. This research underscores the potential of 1,2,4-triazine derivatives in developing new anticancer treatments (Refat et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Unfortunately, there is no information available about the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Unfortunately, specific safety and hazard information for this compound is not available .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3S/c1-10-6-8-12(9-7-10)16-20-17(11(2)21-22-16)23-15-13(18)4-3-5-14(15)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIRGDDIVCIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.